N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C19H22N4O5S This compound is notable for its unique structure, which includes a piperazine ring, a nitrobenzyl group, and a sulfonylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the nitrobenzyl group. The final step involves the sulfonylation of the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo metabolic reduction to form reactive intermediates, which may interact with cellular components. The piperazine ring and sulfonylphenylacetamide moiety contribute to the compound’s overall biological activity by modulating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the piperazine ring.
Properties
IUPAC Name |
N-[4-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-15(24)20-17-6-8-18(9-7-17)29(27,28)22-12-10-21(11-13-22)14-16-4-2-3-5-19(16)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRSELYEFANRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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